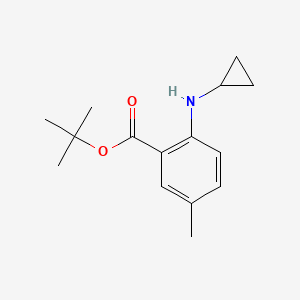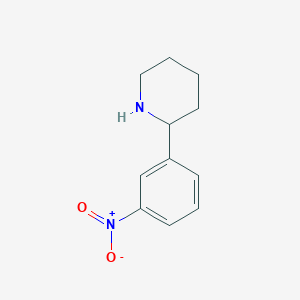![molecular formula C9H18ClNO B2718636 (3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride CAS No. 2490420-68-1](/img/structure/B2718636.png)
(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2490420-68-1 . It has a molecular weight of 191.7 . It is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO.ClH/c1-8(2)7-3-4-9(5-7,6-10)11-8;/h7H,3-6,10H2,1-2H3;1H . This code provides a unique representation of the compound’s molecular structure. Unfortunately, a detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 191.7 . It is in powder form and is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Transformation into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates
The compound (3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride is related to the synthesis of bicyclic β-lactams, which can be transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This transformation involves several steps, including hydrogenolysis and intramolecular nucleophilic substitution, showcasing its potential in creating novel chemical structures with potential applications in drug design and synthesis (Leemans et al., 2010).
Stereochemical Synthesis
Stereochemical synthesis of bicyclic tetrahydrofuran-fused β-lactams demonstrates the compound's versatility in creating stereoselectively enriched chemical structures. This method offers an alternative for the preparation of promising compounds within pharmaceutical research, emphasizing the compound's role in synthesizing complex molecules with high stereochemical purity (Mollet et al., 2012).
Synthesis of Polyfunctionalized Building Blocks
The compound is instrumental in the synthesis of polyfunctionalized heptane building blocks, which are crucial for creating molecules with up to four stereocenters. This methodology has been applied to synthesize subunits of biologically active molecules like Ionomycin, demonstrating its importance in complex organic synthesis and drug discovery (Montaña et al., 1999).
Novel Compounds Synthesis
The synthesis of novel 1,3-Dithiolane compounds showcases the ability of (3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride to serve as a precursor for diverse chemical structures. These compounds have potential applications in various fields, including materials science and pharmacology, highlighting the compound's versatility (Zhai Zhi-we, 2014).
Asymmetric Synthesis of Amino Acid Derivatives
The compound facilitates the asymmetric synthesis of bicyclic amino acid derivatives, critical for developing new pharmacologically active substances. The Aza-Diels-Alder reactions in aqueous solutions indicate the compound's potential in environmentally benign synthetic processes, contributing to sustainable chemistry and drug development (Waldmann & Braun, 1991).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .
Propiedades
IUPAC Name |
(3,3-dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-8(2)7-3-4-9(5-7,6-10)11-8;/h7H,3-6,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDUSKJKJYSZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(O1)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-3-{[(4-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2718555.png)
![[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2718557.png)

![(Z)-ethyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2718560.png)




![3-Methyl-2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2718569.png)


![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2718574.png)
